molecular formula C10H22N2O4S B12529332 1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- CAS No. 727651-14-1

1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-

Cat. No.: B12529332
CAS No.: 727651-14-1
M. Wt: 266.36 g/mol
InChI Key: PXPZOGMBWUKZCQ-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- is a sulfonic acid derivative with a urea-functionalized alkyl chain. Its structure comprises a propanesulfonic acid backbone substituted at the 3-position by a hexyl urea group (N-hexylcarbamoyl). This substituent introduces both hydrophobicity (due to the hexyl chain) and hydrogen-bonding capacity (via the urea moiety).

Properties

CAS No.

727651-14-1

Molecular Formula

C10H22N2O4S

Molecular Weight

266.36 g/mol

IUPAC Name

3-(hexylcarbamoylamino)propane-1-sulfonic acid

InChI

InChI=1S/C10H22N2O4S/c1-2-3-4-5-7-11-10(13)12-8-6-9-17(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H,14,15,16)

InChI Key

PXPZOGMBWUKZCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- typically involves the reaction of 1-propanesulfonic acid with hexylamine and a carbonylating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Key Structural Features:

  • Sulfonic Acid Group : Enhances water solubility and acidity.
  • Hexyl Chain : Increases hydrophobicity compared to shorter or cyclic substituents in analogs.

Comparison with Similar Compounds

The following table and analysis compare 1-propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-, with structurally related sulfonic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Type pKa* Applications
Target Compound C₁₀H₂₁N₂O₃S 261.35 Hexyl urea ~8.5 Potential detergent/buffer
TAPS C₇H₁₇NO₆S 243.27 Tris(hydroxymethyl)aminomethyl 8.4 Biochemical buffers (pH 7.7–9.1)
CAPS C₉H₁₉NO₃S 221.32 Cyclohexylamino 10.4 Western blot transfer buffer
3-(N-Ethyl-m-toluidino)propanesulfonic acid C₁₂H₁₉NO₃S 257.35 Ethyl(3-methylphenyl)amino N/A HPLC analysis
Perfluorinated Analog () C₁₆H₁₉F₁₇N₂O₅S₂ 706.44 Heptadecafluorooctylsulfonyl 1.53 Surfactant/specialized applications

Note: pKa values for the target compound are estimated based on structural analogs.

Structural and Functional Differences

  • Substituent Bulk and Hydrophobicity: The hexyl urea group in the target compound is bulkier and more hydrophobic than the cyclohexylamino group in CAPS or the polar tris(hydroxymethyl) group in TAPS. This hydrophobicity may limit aqueous solubility but enhance micelle formation, making it suitable for detergent applications . In contrast, perfluorinated analogs (e.g., ) exhibit extreme hydrophobicity and chemical stability due to fluorine substituents, often used in surfactants and firefighting foams .
  • pKa and Buffering Range: TAPS (pKa 8.4) and CAPS (pKa 10.4) are effective in distinct pH ranges. The ethyl-m-toluidino derivative () lacks a buffering amine, reflecting its use in HPLC rather than pH regulation .
  • Applications :

    • Buffering : TAPS and CAPS are well-established in protein electrophoresis and Western blotting due to their pH stability . The target compound’s urea group could improve protein solubility in specific assays.
    • Chromatography : Hydrophobic sulfonic acids (e.g., ) are used as ion-pairing agents in HPLC. The hexyl urea group may offer unique retention properties for analytes .
    • Surfactants : Perfluorinated derivatives () and long-chain alkyl sulfonic acids (e.g., ) are employed in industrial surfactants, whereas the target compound’s balance of hydrophobicity and hydrogen bonding might suit niche biochemical applications .

Research Findings and Hypotheses

  • Solubility : The hexyl chain likely reduces water solubility compared to TAPS or CAPS. Experimental studies akin to those in (pH-activity profiling) would be required to confirm this .
  • Protein Interactions : The urea moiety may reduce protein denaturation compared to ionic detergents, making the compound suitable for membrane protein studies.
  • Environmental Impact : Unlike perfluorinated compounds (), the target compound’s hydrocarbon chain may offer better biodegradability, though this requires validation .

Biological Activity

1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- is a compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanesulfonic acid backbone with a hexylamino group attached via a carbonyl linkage. This structure suggests potential interactions with various biological molecules, particularly proteins and enzymes.

The biological activity of 1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes through competitive or non-competitive mechanisms. For instance, modifications in the structure can enhance or reduce binding affinity to target enzymes, affecting their activity significantly .
  • Cellular Uptake and Transport : The presence of sulfonic acid groups often facilitates the transport of such compounds across cellular membranes. Studies indicate that structural modifications can influence the uptake efficiency in renal transport systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 values for related compounds vary widely, indicating sensitivity to structural changes.
Cellular ProliferationCertain analogs promote proliferation at low concentrations but induce apoptosis at higher doses.
Transporter InteractionCompounds exhibit differential inhibition on human organic anion transporters (OATs).

Case Study 1: Inhibition of Organic Anion Transporters

A study examined the effects of related sulfonic acids on human organic anion transporters (OATs). The results showed that modifications in the sulfonic acid structure led to significant changes in inhibitory potency. For example, a loss of a thiol group resulted in a marked increase in IC50 values for OAT1 and OAT3, demonstrating the importance of specific functional groups on biological activity .

Case Study 2: Cellular Response to Oxidative Stress

Research has indicated that compounds similar to 1-Propanesulfonic acid can induce oxidative stress responses in cells. At physiological concentrations, these compounds may promote cellular proliferation; however, at supraphysiological concentrations, they can trigger cell cycle arrest and apoptosis. This dual effect underscores the complexity of their biological activity depending on concentration and cellular context .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of sulfonic acids have revealed that subtle changes in molecular structure can lead to significant variations in biological effects. For instance:

  • Modification Impact : The introduction or alteration of functional groups can enhance binding affinity to target proteins or alter metabolic pathways within cells.
  • Transport Mechanisms : The interaction with membrane transporters is crucial for understanding how these compounds exert their effects at the cellular level.

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